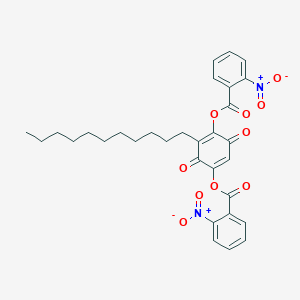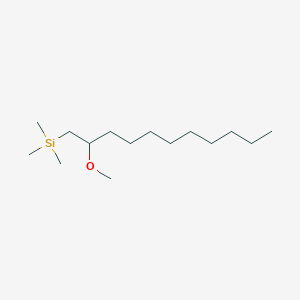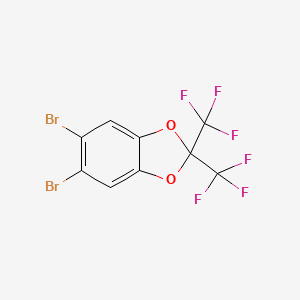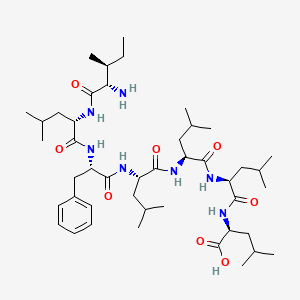
3,6-Dioxo-2-undecylcyclohexa-1,4-diene-1,4-diyl bis(2-nitrobenzoate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6-Dioxo-2-undecylcyclohexa-1,4-diene-1,4-diyl bis(2-nitrobenzoate): is a complex organic compound characterized by its unique structure, which includes a cyclohexa-1,4-diene ring substituted with two nitrobenzoate groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dioxo-2-undecylcyclohexa-1,4-diene-1,4-diyl bis(2-nitrobenzoate) typically involves the following steps:
Formation of the cyclohexa-1,4-diene ring: This can be achieved through the self-condensation of diethyl acetonedicarboxylate, followed by oxidation with nitrogen oxides in the presence of Molecular Sieve 4A.
Attachment of the undecyl group: The undecyl group can be introduced via a Friedel-Crafts alkylation reaction using undecyl chloride and an appropriate catalyst.
Introduction of nitrobenzoate groups: The final step involves the esterification of the cyclohexa-1,4-diene ring with 2-nitrobenzoic acid under acidic conditions.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexa-1,4-diene ring, leading to the formation of quinone derivatives.
Reduction: Reduction of the nitro groups can yield amino derivatives, which can further participate in various substitution reactions.
Substitution: The nitrobenzoate groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzoate derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry, forming complexes with transition metals that can act as catalysts in organic reactions.
Materials Science: It can be incorporated into polymers to modify their properties, such as increasing thermal stability or altering mechanical strength.
Biology:
Bioconjugation: The nitrobenzoate groups can be used to attach the compound to biomolecules, facilitating the study of biological processes.
Medicine:
Drug Delivery: The compound’s unique structure allows it to be used in the design of drug delivery systems, where it can help in the controlled release of therapeutic agents.
Industry:
Coatings and Adhesives: The compound can be used in the formulation of high-performance coatings and adhesives due to its chemical stability and reactivity.
Mecanismo De Acción
The mechanism by which 3,6-Dioxo-2-undecylcyclohexa-1,4-diene-1,4-diyl bis(2-nitrobenzoate) exerts its effects depends on its application:
Catalysis: It acts as a ligand, coordinating with metal centers to form active catalytic species.
Bioconjugation: The nitrobenzoate groups facilitate the formation of covalent bonds with biomolecules, enabling the study of protein interactions and cellular processes.
Drug Delivery: The compound can encapsulate therapeutic agents, releasing them in response to specific stimuli such as pH or temperature changes.
Comparación Con Compuestos Similares
3,6-Dioxocyclohexa-1,4-diene-1,2,4,5-tetracarboxylic acid dianhydride: This compound shares the cyclohexa-1,4-diene core but has different functional groups, leading to distinct chemical properties and applications.
3,3’-[(3,6-Dioxo-1,4-cyclohexadiene-1,4-diyl)diimino]bis(N-benzyl-N,N-diethyl-1-propanaminium): This compound has a similar diene structure but includes imino and ammonium groups, making it useful in different contexts such as ionic liquids.
Uniqueness: The presence of both undecyl and nitrobenzoate groups in 3,6-Dioxo-2-undecylcyclohexa-1,4-diene-1,4-diyl bis(2-nitrobenzoate) makes it unique, providing a combination of hydrophobic and reactive sites that can be exploited in various applications.
Propiedades
Número CAS |
920757-63-7 |
|---|---|
Fórmula molecular |
C31H32N2O10 |
Peso molecular |
592.6 g/mol |
Nombre IUPAC |
[4-(2-nitrobenzoyl)oxy-3,6-dioxo-5-undecylcyclohexa-1,4-dien-1-yl] 2-nitrobenzoate |
InChI |
InChI=1S/C31H32N2O10/c1-2-3-4-5-6-7-8-9-10-17-23-28(35)27(42-30(36)21-15-11-13-18-24(21)32(38)39)20-26(34)29(23)43-31(37)22-16-12-14-19-25(22)33(40)41/h11-16,18-20H,2-10,17H2,1H3 |
Clave InChI |
DPVIXVNAMBUWEF-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCC1=C(C(=O)C=C(C1=O)OC(=O)C2=CC=CC=C2[N+](=O)[O-])OC(=O)C3=CC=CC=C3[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-(3-benzyl-4,8-dimethyl-2-oxochromen-7-yl)oxyacetate](/img/structure/B12619630.png)
![(3S,3'aR,8'aS,8'bS)-2'-(2-chloro-4-nitrophenyl)-5-fluorospiro[1H-indole-3,4'-3a,6,7,8,8a,8b-hexahydropyrrolo[3,4-a]pyrrolizine]-1',2,3'-trione](/img/structure/B12619640.png)

![5,11-Dimethoxy-1,8-dihydro-2H-[1]benzopyrano[4,3-d][1]benzoxepin-8-ol](/img/structure/B12619652.png)

![1-[2-(2-Methylphenyl)-1-phenylethenyl]pyrrolidine](/img/structure/B12619667.png)

![2-benzyl-5-[(3,4-difluorophenyl)sulfanylmethyl]-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B12619674.png)
![N,N'-Bis[(4-hydroxy-3-methoxyphenyl)methyl]thiourea](/img/structure/B12619675.png)
![2-[2-(2,4-Difluorophenyl)-2-oxoethyl]cyclohept-2-en-1-one](/img/structure/B12619677.png)
![N-[1-(3,3-Diphenylpropyl)piperidin-4-YL]-N-methylhexanamide](/img/structure/B12619684.png)

![1-[4-(4-Ethylphenyl)phenyl]-2-fluoro-4-propylbenzene](/img/structure/B12619710.png)
